molecular formula C19H23ClN4O2 B2925908 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chlorophenyl)acetamide CAS No. 1226447-78-4

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chlorophenyl)acetamide

Cat. No.: B2925908
CAS No.: 1226447-78-4
M. Wt: 374.87
InChI Key: DJRAOMLRNUEDNC-UHFFFAOYSA-N
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Description

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chlorophenyl)acetamide is a chemical compound with the molecular formula C19H23ClN4O2 This compound is of interest due to its unique structure, which includes an azepane ring, a pyrimidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chlorophenyl)acetamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chlorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chlorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide
  • 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-ethyl-N-(3-methylphenyl)acetamide

Uniqueness

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chlorophenyl)acetamide is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications .

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-14-11-18(23-19(21-14)24-9-4-2-3-5-10-24)26-13-17(25)22-16-8-6-7-15(20)12-16/h6-8,11-12H,2-5,9-10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRAOMLRNUEDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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